1-(2-furoyl)-4-(phenylacetyl)piperazine

Description

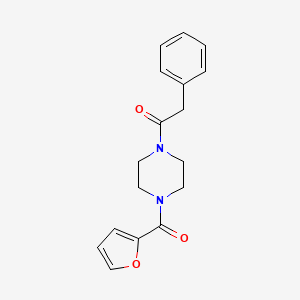

1-(2-Furoyl)-4-(phenylacetyl)piperazine is a piperazine derivative featuring two distinct acyl substituents: a 2-furoyl group at the 1-position and a phenylacetyl group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as spacers, hydrogen-bond acceptors, or modulators of physicochemical properties like solubility and lipophilicity .

Properties

IUPAC Name |

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-16(13-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWMCORUNPSBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Piperazine Derivatives and Their Properties

Pharmacological Targets

- Anticancer Activity : Both this compound and its benzoyl/chlorobenzhydryl analogs () target cancer cell proliferation, though mechanisms may differ (e.g., kinase inhibition vs. DNA intercalation).

- Neurological Targets : (2-Methoxyphenyl)piperazines () and GBR-12909 () highlight piperazine's role in CNS drug design, modulating dopamine receptors or transporters .

Key Research Findings and Implications

Anticancer Potential: Piperazine derivatives with heterocyclic acyl groups (e.g., furoyl) show broad-spectrum cytotoxicity, rivaling traditional chemotherapeutics .

Structural Flexibility: Minor modifications (e.g., replacing phenylacetyl with trifluoromethylbenzyl) can shift activity from anticancer to neurological targets .

Clinical Relevance : SA4503's progression to Phase III trials underscores piperazine's viability in addressing complex diseases like depression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-furoyl)-4-(phenylacetyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed. For example, piperazine derivatives with furoyl groups are synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Step 1 : Reacting piperazine with 2-furoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the 2-furoyl-piperazine intermediate.

- Step 2 : Introducing the phenylacetyl group via alkylation or acylation. Solvent polarity (e.g., DMF vs. toluene) and temperature (room temp vs. reflux) significantly affect regioselectivity.

- Optimization : TLC monitoring (hexane:ethyl acetate, 1:2) and column chromatography (silica gel, ethyl acetate:hexane gradients) are critical for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., furoyl proton signals at δ 6.3–7.2 ppm; phenylacetyl methylene at δ 3.5–4.0 ppm).

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (furan C-O-C) validate functional groups.

- MS : High-resolution mass spectrometry (HRMS) determines molecular ion accuracy (<2 ppm error). Cross-referencing with computational data (e.g., DFT) enhances structural validation .

Q. How can researchers assess the preliminary bioactivity of this compound?

- Methodological Answer :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with positive controls (e.g., doxorubicin).

- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Mechanistic hints : ROS generation assays (DCFH-DA probe) and apoptosis markers (caspase-3/7 activity) provide early insights into anticancer mechanisms .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenylacetyl) alter receptor binding affinity?

- Methodological Answer :

- SAR Studies : Replace phenylacetyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use molecular docking (AutoDock Vina) to predict binding to targets like serotonin receptors (5-HT) or dopamine transporters.

- Validation : Radioligand binding assays (e.g., H-ketanserin for 5-HT) quantify affinity changes. Meta-analysis of related derivatives (e.g., fluorobenzyl-piperazines) reveals trends in substituent effects .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Source analysis : Check purity (HPLC ≥95%), solvent artifacts (DMSO interference in assays), and cell line variability (e.g., HT-29 vs. HCT-116).

- Metabolic stability : Incubate with liver microsomes (rat/human) to assess oxidative metabolism. LC-MS identifies metabolites (e.g., hydroxylated phenylacetyl) that may explain divergent in vivo/in vitro results .

Q. How can in silico models predict the pharmacokinetics of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- MD Simulations : Run 100 ns simulations (GROMACS) to study binding mode stability with targets like EGFR or tubulin. Correlate hydrogen bond occupancy with experimental IC values .

Q. What are the best practices for optimizing solubility without compromising bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.